N-Benzyl-9-butyl-9H-purin-6-amine
CAS No.: 41945-74-8
Cat. No.: VC15913997
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41945-74-8 |
|---|---|
| Molecular Formula | C16H19N5 |
| Molecular Weight | 281.36 g/mol |
| IUPAC Name | N-benzyl-9-butylpurin-6-amine |
| Standard InChI | InChI=1S/C16H19N5/c1-2-3-9-21-12-20-14-15(18-11-19-16(14)21)17-10-13-7-5-4-6-8-13/h4-8,11-12H,2-3,9-10H2,1H3,(H,17,18,19) |
| Standard InChI Key | DHCICTYCFGVSAX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
N-Benzyl-9-butyl-9H-purin-6-amine belongs to the 9H-purin-6-amine family, featuring a bicyclic purine scaffold substituted at two critical positions:
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N9-position: A butyl chain (-C₄H₉) introduces hydrophobic character, influencing membrane permeability and potential interactions with lipophilic binding pockets.
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N6-position: A benzyl group (-CH₂C₆H₅) provides aromaticity and steric bulk, which may enhance binding affinity to protein targets through π-π stacking or van der Waals interactions .
The molecular formula C₁₆H₁₉N₅ corresponds to a molar mass of 281.36 g/mol . X-ray crystallography data for this specific compound are unavailable, but analogous N-benzylpurine derivatives exhibit planar purine rings with substituents adopting equatorial conformations to minimize steric strain .
Physicochemical Parameters
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.20 ± 0.1 g/cm³ | |
| Boiling Point | 476.2 ± 53.0 °C | |
| pKa | 3.99 ± 0.10 | |
| LogP (Predicted) | ~2.8 (Estimated via analogy) |
The relatively low pKa (3.99) suggests protonation of the N1 nitrogen under physiological conditions, rendering the molecule positively charged at gastric pH. This property may influence oral bioavailability and distribution across biological membranes .
Synthetic Methodologies
Regioselective Alkylation Strategies
The synthesis of N-Benzyl-9-butyl-9H-purin-6-amine typically involves sequential alkylation and nucleophilic aromatic substitution (SNAr) reactions:
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N9-Alkylation: Treatment of 9H-purin-6-amine with 1-bromobutane in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) yields 9-butyl-9H-purin-6-amine. Regioselectivity for N9 over N7 is achieved through steric and electronic factors, favoring alkylation at the less hindered position .
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N6-Benzylation: Subsequent reaction with benzyl bromide in the presence of diisopropylethylamine (DIPEA) facilitates SNAr at the 6-amino group. Microwave irradiation (135°C, 1 hour) enhances reaction efficiency compared to conventional heating .
Key Challenges:
Analytical Characterization
Synthetic intermediates and final products are validated via:
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¹H/¹³C NMR: Distinct signals for butyl (δ 0.8–1.5 ppm) and benzyl protons (δ 4.5 ppm for -CH₂-; δ 7.2–7.4 ppm for aromatic Hs) .
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Mass Spectrometry: Molecular ion peaks at m/z 281.36 ([M+H]⁺) confirm molecular weight .
Hypothesized Biological Activities
Acetylcholinesterase (AChE) Inhibition
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The 6-amino group undergoes acylations or alkylations to yield:
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Amides: Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acetyl derivatives, modulating solubility .
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Quaternary Ammonium Salts: Treatment with methyl iodide produces charged species with enhanced water solubility .
Oxidation and Reduction
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Purine Ring Oxidation: Strong oxidants (e.g., KMnO₄) cleave the imidazole ring, generating uric acid analogs .
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Benzyl Group Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding 9-butyl-9H-purin-6-amine .
Pharmacophore Modeling and Structure-Activity Relationships (SAR)
Preliminary pharmacophore models for purine-based antitumor agents highlight three critical features :
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Aromatic Center: Benzyl group for π-stacking with tyrosine/phenylalanine residues.
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Hydrogen Bond Donor: 6-amino group interacting with catalytic aspartate/glutamate.
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Hydrophobic Domain: Butyl chain occupying lipid-rich pockets in enzyme active sites.
Modifying the butyl chain length (e.g., propyl vs. pentyl) could optimize hydrophobic interactions without compromising solubility .
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